

Application Notes and Protocols for Staining Blended Fabrics with Acid Black 107

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Compound of Interest

Compound Name: Acid Black 107

Cat. No.: B1175314

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These application notes provide a comprehensive guide to utilizing **Acid Black 107** for staining blended fabrics, specifically focusing on wool/cotton and nylon/cotton blends. The following protocols and data have been compiled to assist researchers in achieving consistent and reliable staining for various analytical and developmental applications.

Introduction

Acid Black 107 is a pre-metallized acid dye known for its excellent light fastness and good all-around dyeing properties.[1] It is primarily used for dyeing and printing on protein fibers such as wool and silk, as well as synthetic fibers like nylon.[1][2][3][4][5][6] Staining blended fabrics containing both protein/synthetic and cellulosic fibers (like cotton) presents a challenge due to the different dyeing affinities of the constituent fibers. This document outlines protocols for one-bath dyeing methods designed to achieve uniform and durable staining on these challenging substrates.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the application of **Acid Black 107** and similar acid dyes on relevant fabric types.

Table 1: Recommended Dyeing Parameters for **Acid Black 107**

Parameter	Wool	Nylon	Silk
pH	5.0 - 6.0[1][2]	7.0 - 8.0[1][2]	Neutral to weakly acidic[1][2]
Initial Temperature	Ambient	Lowered to 70-80°C for dye addition[1][2]	Ambient
Dyeing Temperature	98 - 100°C	100°C	Neutral to weakly acidic bath
Auxiliaries	Acetic acid, Ammonium acetate, Ammonium dihydrogen phosphate, Glauber's salt[1][2][7]	Ammonium sulfate	Acetic acid
Dosage for Deep Black	8% on weight of fiber (owf)[2]	Not specified	Not specified

 Table 2: Colorfastness of **Acid Black 107** on Wool

Fastness Property	Rating (ISO)
Light Fastness	7 - 8[1]
Washing (Soaping)	4 - 5[1]
Perspiration	4 - 5[1]
Alkali Resistance	5[1]
Carbonization	4 - 5[1]
Chlorination Discoloration	4 - 5[1]
Oxygen Bleaching	4 - 5[1]

Note: Specific colorfastness data for **Acid Black 107** on wool/cotton or nylon/cotton blends is not readily available. The data for wool provides a strong indication of the dye's performance

on the protein fiber component of the blend.

Experimental Protocols

One-Bath Staining Protocol for Nylon/Cotton Blended Fabric

This protocol is adapted from a study on one-bath dyeing of modified nylon/cotton blends with acid dyes and is suitable for achieving a solid shade with **Acid Black 107**.^{[2][8]} This method involves the cationization of the cotton component to enable its staining with the anionic acid dye.

3.1.1. Materials

- Nylon/Cotton blended fabric
- **Acid Black 107**
- 3-chloro-2-hydroxypropyl trimethyl ammonium chloride (CHPTAC)
- Sodium hydroxide (NaOH)
- Non-ionic wetting agent
- Acetic acid
- Non-ionic detergent (e.g., Lutensol AO)
- Distilled or deionized water

3.1.2. Equipment

- High-temperature dyeing machine or water bath with temperature control
- Padding mangle
- Beakers and graduated cylinders
- Stirring apparatus

- pH meter

3.1.3. Fabric Pre-treatment

- Desizing: Wash the fabric with a 2 g/L solution of a non-ionic detergent at 90°C for 30 minutes to remove any sizing agents.[2]
- Scouring: Scour the fabric in an alkaline solution at 90°C for 45 minutes to remove impurities.[2]
- Bleaching: Bleach the fabric with a hydrogen peroxide solution at 80°C for 30 minutes to achieve a uniform white base.[2]
- Rinsing: Thoroughly rinse the fabric with water after each pre-treatment step.

3.1.4. Cationization of Cotton

- Prepare the cationizing solution by dissolving 20 g of CHPTAC in 100 g of water with stirring for 15 minutes.[2]
- Slowly add 20 g of a 50% (w/v) NaOH solution dropwise to the CHPTAC solution while stirring continuously for 30 minutes at room temperature.[2]
- Add 2 g/L of a non-ionic wetting agent to the solution.[2]
- Make up the final volume to 200 g with water to create the pad liquor.[2]
- Impregnate the pre-treated nylon/cotton fabric with the CHPTAC solution using a padding mangle.
- Batch the padded fabric for a sufficient time to allow for the reaction between CHPTAC and the cellulose of the cotton fibers.

3.1.5. Staining Procedure

- Set the liquor-to-fabric ratio to 10:1 in the dyeing machine.[2]

- Prepare the dyebath with the required concentration of **Acid Black 107** (e.g., 0.5% to 6% on the weight of fabric for different shades).[2]
- Adjust the pH of the dyebath to 5.5-6.0 using acetic acid.[2]
- Introduce the cationized nylon/cotton fabric into the dyebath.
- Raise the temperature to 100°C and maintain for 60 minutes.[2]
- After dyeing, cool the bath and rinse the fabric.
- Wash the stained fabric with a 2 g/L solution of a non-ionic detergent at 70°C for 15 minutes, followed by a final cold wash.[2]
- Dry the stained fabric.

General One-Bath Staining Protocol for Wool/Cotton Blended Fabric

This protocol provides a general guideline for staining wool/cotton blends. Achieving a solid shade can be challenging due to the different dyeing characteristics of wool and cotton.

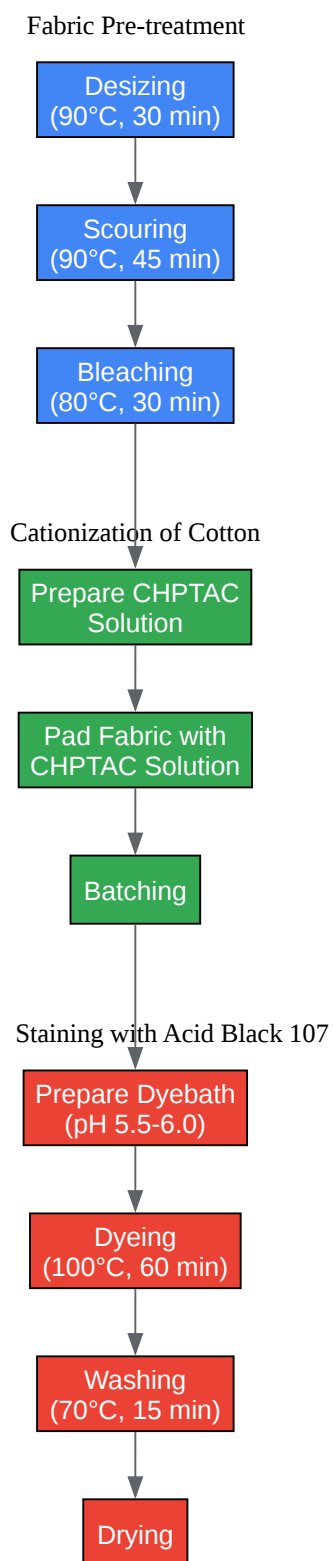
3.2.1. Materials

- Wool/Cotton blended fabric
- **Acid Black 107**
- Acetic acid or Ammonium sulfate
- Glauber's salt (sodium sulfate)
- Leveling agent (optional)
- Non-ionic detergent

3.2.2. Staining Procedure

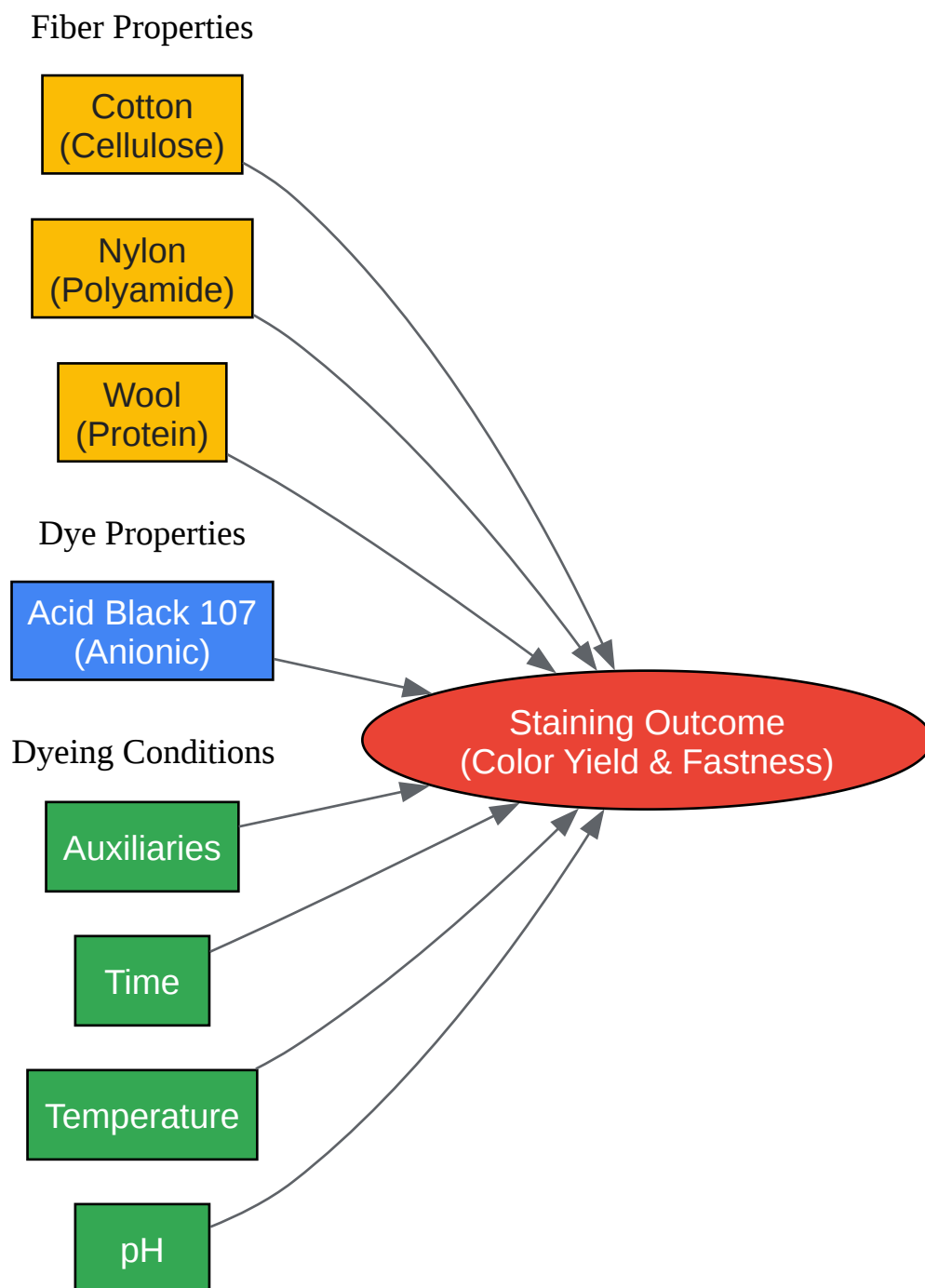
- Pre-treat the fabric as described in section 3.1.3.
- Prepare the dyebath with the desired concentration of **Acid Black 107** and auxiliaries.
- Set the pH of the dyebath to approximately 4.5-5.5 with acetic acid.
- Add a leveling agent if necessary to ensure even dye uptake.
- Introduce the wool/cotton fabric into the dyebath at around 40°C.
- Gradually raise the temperature to 95-100°C over 30-45 minutes.
- Hold the temperature for 45-60 minutes, or until the desired shade is achieved.
- Slowly cool the dyebath to about 70°C before rinsing the fabric.
- Wash the stained fabric with a non-ionic detergent to remove any unfixed dye.
- Rinse thoroughly and dry.

Visualizations



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Caption: Workflow for one-bath staining of nylon/cotton blends.



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- To cite this document: BenchChem. [Application Notes and Protocols for Staining Blended Fabrics with Acid Black 107]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1175314#using-acid-black-107-for-staining-blended-fabrics]

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